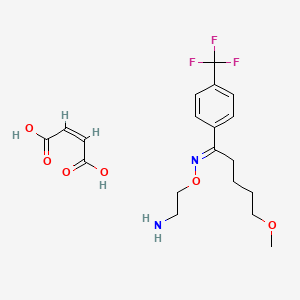

Fluvoxamine Maleate

Description

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMYNZPAVPMEGP-PIDGMYBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25F3N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54739-18-3 (Parent) | |

| Record name | Fluvoxamine maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061718829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3042558 | |

| Record name | Fluvoxamine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>65.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855640 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

61718-82-9, 54739-20-7 | |

| Record name | Fluvoxamine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61718-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentanone, 5-methoxy-1-(4-(trifluoromethyl)phenyl)-, O-(2-aminoethyl)oxime, (E)-, (Z)-2-butenedioate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054739207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluvoxamine maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061718829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUVOXAMINE MALEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC309469 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluvoxamine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pentanone, 5-methoxy-1-[4-(trifluoromethyl)phenyl]-, O-(2-aminoethyl)oxime, (1E)-, (2Z)-2-butenedioate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUVOXAMINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LGN83G74V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fluvoxamine Maleate's Mechanism of Action on Sigma-1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is primarily known for its role in treating obsessive-compulsive disorder (OCD) and depression by modulating serotonergic neurotransmission.[1][2] However, a growing body of evidence highlights a distinct and significant mechanism of action involving its high-affinity interaction with the sigma-1 receptor (S1R).[3][4] The S1R is a unique intracellular chaperone protein, predominantly located at the endoplasmic reticulum (ER)-mitochondrion interface, that plays a crucial role in cellular stress responses, neuroprotection, and plasticity.[5][6] Fluvoxamine acts as a potent agonist at the S1R, a property that distinguishes it from many other SSRIs and is thought to contribute significantly to its therapeutic effects, particularly in the realms of neuroprotection and anti-inflammatory activity.[4][5][7] This guide provides a detailed technical overview of fluvoxamine's interaction with the S1R, summarizing quantitative data, outlining key experimental methodologies, and visualizing the intricate signaling pathways involved.

Quantitative Data Summary

The interaction between fluvoxamine and the sigma-1 receptor has been quantified through various binding assays. The data consistently demonstrates fluvoxamine's high affinity and selectivity for the S1R compared to the sigma-2 receptor (S2R) and in contrast to other SSRIs.

Table 1: Binding Affinity (Ki) of Fluvoxamine for Sigma Receptors

| Ligand | Receptor | Ki (nM) | Species/Tissue | Reference(s) |

| Fluvoxamine | Sigma-1 | 36 | Rat Brain | [7][8][9][10] |

| Fluvoxamine | Sigma-2 | 8,439 | Rat Brain | [9] |

Ki (Inhibition constant): A measure of binding affinity; a lower Ki value indicates a higher affinity.

Table 2: Comparative Binding Affinities (Ki) of SSRIs for the Sigma-1 Receptor

| SSRI | Ki (nM) |

| Fluvoxamine | 36 |

| Sertraline | > Fluvoxamine |

| Fluoxetine | > Sertraline |

| Escitalopram | > Fluoxetine |

| Citalopram | > Escitalopram |

| Paroxetine | 1,893 |

Data compiled from multiple sources indicating a consistent rank order of affinity.[8][10][11][12]

Core Mechanism of Action: Sigma-1 Receptor Agonism

Fluvoxamine's primary action at the S1R is agonism. This initiates a cascade of intracellular events centered around the receptor's function as a ligand-operated molecular chaperone.

-

Binding and Dissociation: Under normal, resting conditions, the S1R is associated with the binding immunoglobulin protein (BiP, also known as GRP78), an ER chaperone.[5] Fluvoxamine binds to the S1R, inducing a conformational change that causes the S1R to dissociate from BiP.[5][13]

-

Chaperone Activity and ER Stress Mitigation: Once dissociated from BiP, the activated S1R is free to interact with and stabilize other proteins, most notably the inositol 1,4,5-trisphosphate receptor (IP3R) at the ER membrane.[14] This stabilization helps to regulate calcium signaling between the ER and mitochondria, a critical process for maintaining cellular homeostasis.[6][14] During periods of cellular stress, such as the accumulation of unfolded proteins (ER stress), this chaperone function becomes crucial for cell survival. Fluvoxamine's activation of S1R enhances the cell's capacity to manage ER stress, thereby preventing apoptosis (programmed cell death).[5][15][16]

-

Modulation of Downstream Signaling Pathways: Fluvoxamine's S1R agonism influences several key signaling pathways:

-

Unfolded Protein Response (UPR): Fluvoxamine has been shown to attenuate the UPR by reducing the activation of key stress sensors like IRE-1 (inositol-requiring enzyme 1) and PERK (PKR-like endoplasmic reticulum kinase).[5][16] This dampens the pro-inflammatory and pro-apoptotic signals that are characteristic of prolonged ER stress.

-

ATF4 Induction: Interestingly, fluvoxamine can induce the expression of the S1R itself. It achieves this by directly increasing the translation of Activating Transcription Factor 4 (ATF4), a key transcription factor in the integrated stress response, but does so without the involvement of the PERK pathway, which is the canonical route for ATF4 activation during ER stress.[14][17] This creates a positive feedback loop, amplifying the cell's stress-response capacity.

-

Neurotrophic Factor Signaling: In neuronal cell models, fluvoxamine potentiates nerve-growth factor (NGF)-induced neurite outgrowth.[3][18] This effect is dependent on S1R activation, as it can be blocked by S1R antagonists like NE-100.[11][12] This suggests a role for fluvoxamine in promoting neuronal plasticity and repair.

-

Autophagy and Nucleocytoplasmic Transport: In a cellular model of amyotrophic lateral sclerosis (ALS), fluvoxamine-mediated S1R activation was shown to rescue autophagy. It achieved this by stabilizing the nucleoporin Pom121, which in turn promoted the transport of the master autophagy transcription factor TFEB into the nucleus, leading to the expression of autophagy-related genes.[13]

-

Signaling Pathway Diagrams

Caption: Fluvoxamine mitigates ER stress via Sigma-1R activation.

Caption: Fluvoxamine induces S1R expression via ATF4 translation.

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of fluvoxamine at the S1R.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (Ki) of an unlabeled ligand (fluvoxamine) for the S1R by measuring its ability to compete with a radiolabeled ligand.[19][20]

-

Objective: To determine the inhibition constant (Ki) of fluvoxamine for the S1R.

-

Materials:

-

Membrane Preparation: Guinea pig liver membranes (high in S1R expression).

-

Radioligand: [³H]-(+)-pentazocine, a selective S1R ligand.[19]

-

Unlabeled Ligand: Fluvoxamine maleate at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Non-specific Binding Control: Haloperidol (10 µM) or another suitable ligand.

-

Scintillation fluid and vials.

-

Glass fiber filters.

-

-

Methodology:

-

Preparation: Prepare serial dilutions of fluvoxamine.

-

Incubation: In test tubes, combine the guinea pig liver membrane preparation, a single concentration of [³H]-(+)-pentazocine (typically near its Kd value), and varying concentrations of fluvoxamine.

-

Control Tubes: Prepare tubes for total binding (no competing ligand) and non-specific binding (with a high concentration of an unlabeled S1R ligand like haloperidol).

-

Incubation Conditions: Incubate all tubes at 37°C for 90-120 minutes to allow binding to reach equilibrium.[21]

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each fluvoxamine concentration (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of fluvoxamine to generate a competition curve. The IC50 (concentration of fluvoxamine that inhibits 50% of specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Neurite Outgrowth Assay

This functional assay assesses the ability of fluvoxamine to potentiate NGF-induced neurite outgrowth in PC12 cells, a hallmark of its S1R agonist activity.[11]

-

Objective: To determine if fluvoxamine enhances NGF-induced neuronal differentiation via the S1R.

-

Materials:

-

PC12 cells (rat pheochromocytoma cell line).

-

Cell culture medium (e.g., DMEM with horse and fetal bovine serum).

-

Nerve Growth Factor (NGF).

-

Fluvoxamine.

-

S1R antagonist (e.g., NE-100) for specificity testing.

-

Microscope with imaging software.

-

-

Methodology:

-

Cell Plating: Plate PC12 cells on collagen-coated plates and allow them to adhere.

-

Treatment: Replace the medium with a low-serum medium containing a sub-optimal concentration of NGF.

-

Experimental Groups: Treat cells with:

-

Vehicle control.

-

NGF alone.

-

NGF + various concentrations of fluvoxamine.

-

NGF + fluvoxamine + NE-100 (to confirm S1R dependency).

-

-

Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

-

Imaging: Capture images of multiple random fields for each treatment group using a phase-contrast microscope.

-

Quantification: A cell is considered differentiated if it possesses at least one neurite that is longer than the diameter of the cell body. Calculate the percentage of differentiated cells for each condition.

-

Data Analysis: Compare the percentage of differentiated cells between treatment groups using appropriate statistical tests (e.g., ANOVA). A significant increase in neurite outgrowth in the "NGF + fluvoxamine" group compared to "NGF alone," which is blocked by NE-100, indicates S1R-mediated activity.

-

In Vivo Animal Model: Ketamine-Induced Schizophrenia Model

This protocol evaluates the therapeutic effect of fluvoxamine on behavioral and molecular deficits in a rat model, and the role of the S1R is confirmed using a receptor blocker.[5][16]

-

Objective: To assess the effect of fluvoxamine's S1R activation on ER stress and synaptic dysfunction in vivo.

-

Animals: Adult male Wistar rats.

-

Materials:

-

Ketamine hydrochloride.

-

This compound.

-

NE100 hydrochloride (S1R blocker).

-

Behavioral testing apparatus (e.g., Morris water maze, three-chamber social interaction test).

-

Reagents for Western blotting and immunohistochemistry.

-

-

Methodology:

-

Induction of Schizophrenia Model: Administer ketamine (30 mg/kg/day, i.p.) for 5 consecutive days to induce schizophrenia-like symptoms.[5]

-

Treatment Groups: Divide rats into groups:

-

Control (Saline).

-

Ketamine only.

-

Ketamine + Fluvoxamine (30 mg/kg/day, p.o.).

-

Ketamine + Fluvoxamine + NE100 (1 mg/kg/day, i.p.).

-

-

Treatment Period: Administer treatments for 14 consecutive days. NE100 is typically given 15-30 minutes before fluvoxamine.[5]

-

Behavioral Testing: During the final days of treatment, conduct behavioral tests to assess cognitive functions (Morris water maze) and social interaction (three-chamber test).

-

Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue (e.g., prefrontal cortex).

-

Molecular Analysis: Use the tissue to quantify levels of relevant proteins via Western blotting (e.g., ER stress markers IRE-1, PERK; synaptic markers PSD-95, nNOS) and immunohistochemistry (e.g., parvalbumin).[5][16]

-

Data Analysis: Analyze behavioral data and molecular data statistically. Improvement in the fluvoxamine-treated group that is reversed by co-administration of NE100 points to an S1R-dependent mechanism.

-

Conclusion

This compound's interaction with the sigma-1 receptor represents a significant, non-canonical mechanism of action that complements its primary function as a selective serotonin reuptake inhibitor. Its high-affinity agonism at the S1R initiates a cascade of events that bolster cellular resilience, particularly under conditions of ER stress. By acting as a molecular chaperone, modulating calcium homeostasis, and influencing key signaling pathways related to neuroplasticity and autophagy, the fluvoxamine-S1R interaction provides a strong rationale for its neuroprotective and anti-inflammatory effects. The experimental protocols detailed herein provide a robust framework for further investigation into this promising therapeutic target. Understanding this dual mechanism is critical for drug development professionals seeking to leverage the full therapeutic potential of S1R modulation in a range of neurological and psychiatric disorders.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluvoxamine - Wikipedia [en.wikipedia.org]

- 5. Sigma-1 Receptor Activation by Fluvoxamine Ameliorates ER Stress, Synaptic Dysfunction and Behavioral Deficits in a Ketamine Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Positive Protective Effects of Sigma-1 Receptor Stimulation with Fluvoxamine after Myocardial Ischemia and Reperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. psychiatrictimes.com [psychiatrictimes.com]

- 8. High occupancy of sigma-1 receptors in the human brain after single oral administration of fluvoxamine: a positron emission tomography study using [11C]SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Fluvoxamine Exerts Sigma-1R to Rescue Autophagy via Pom121-Mediated Nucleocytoplasmic Transport of TFEB - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluvoxamine alleviates ER stress via induction of Sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. anavex.com [anavex.com]

- 16. Sigma-1 Receptor Activation by Fluvoxamine Ameliorates ER Stress, Synaptic Dysfunction and Behavioral Deficits in a Ketamine Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]

- 19. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

Fluvoxamine Maleate: A Technical Whitepaper on a Selective Serotonin Reuptake Inhibitor with Sigma-1 Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvoxamine maleate is a well-established therapeutic agent belonging to the selective serotonin reuptake inhibitor (SSRI) class of antidepressants.[1][2] It is structurally distinct from other SSRIs, classified as an aralkylketone derivative.[3] Primarily indicated for the treatment of Obsessive-Compulsive Disorder (OCD) and depression, its clinical efficacy is rooted in a unique pharmacological profile.[1][2][4] This document provides an in-depth technical overview of this compound, focusing on its core mechanisms of action, pharmacodynamic and pharmacokinetic properties, and the experimental methodologies used for its characterization.

Core Mechanisms of Action

Fluvoxamine's therapeutic effects are attributed to a dual mechanism involving potent, selective inhibition of the serotonin transporter (SERT) and high-affinity agonism at the sigma-1 (σ1) receptor.

Primary Mechanism: Serotonin Reuptake Inhibition

The principal mechanism of action is the highly selective inhibition of the presynaptic serotonin transporter (SERT) in the central nervous system.[2][3][4][5] By binding to SERT, fluvoxamine blocks the reabsorption of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron.[2][3] This action leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[3] This modulation of the serotonergic system is fundamental to its efficacy in treating mood and anxiety disorders.

Secondary Mechanism: Sigma-1 (σ1) Receptor Agonism

Distinct among SSRIs, fluvoxamine exhibits the highest binding affinity for the sigma-1 (σ1) receptor, where it functions as a potent agonist.[1][6][7] The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[8] Its activation by fluvoxamine is implicated in neuroprotective, anti-inflammatory, and cognitive-enhancing effects.[8][9][10] This agonism may contribute significantly to fluvoxamine's overall therapeutic profile by modulating ER stress, calcium signaling, and neuronal plasticity, independent of its effects on serotonin reuptake.[8][9]

Pharmacodynamic Profile

Fluvoxamine's selectivity is a key feature of its pharmacodynamic profile. It has a high affinity for the human serotonin transporter and the sigma-1 receptor, with negligible interaction with other neurotransmitter receptors, which is believed to minimize certain side effects like anticholinergic, sedative, and cardiovascular effects seen with other psychotropic drugs.[3]

Table 1: Receptor and Transporter Binding Profile of Fluvoxamine

| Target | Binding Affinity (Ki, nM) | Reference(s) |

|---|---|---|

| Human Serotonin Transporter (SERT) | 1.6 | |

| Sigma-1 (σ1) Receptor | 36 | [6] |

| Norepinephrine Transporter (NET) | >1000 | [3] |

| Dopamine Transporter (DAT) | >1000 | [3] |

| Histamine H1 Receptor | No significant affinity | [3][5][11] |

| Muscarinic M1 Receptor | No significant affinity | [3][5][11] |

| Alpha-1 Adrenergic Receptor | No significant affinity | [3][5][11] |

| Dopamine D2 Receptor | No significant affinity |[3][5][11] |

Pharmacokinetic Properties

Fluvoxamine exhibits well-characterized pharmacokinetic properties, although it displays non-linear kinetics at steady-state, leading to disproportionately higher plasma concentrations with increased dosages.[12]

Table 2: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference(s) |

|---|---|---|

| Absorption | ||

| Absolute Bioavailability | ~53% | [3][4][5][12] |

| Time to Peak Plasma (Tmax) | 1.5 - 8 hours | [13] |

| Effect of Food | Not significant | [5][12] |

| Distribution | ||

| Plasma Protein Binding | ~77-80% | [3][4][13] |

| Volume of Distribution (Vd) | ~25 L/kg | [3][4] |

| Metabolism | ||

| Primary Site | Liver | [3][12] |

| Primary Pathway | Oxidative demethylation and deamination | [4][13] |

| CYP450 Inhibition | Potent inhibitor of CYP1A2, CYP2C19; also inhibits CYP2C9, CYP3A4 | [12][13][14] |

| Elimination | ||

| Elimination Half-life (t½) | Single Dose: ~15 hours; Steady State: 17-22 hours | [12][13] |

| Route of Excretion | Primarily renal (as metabolites) |[3][12][13] |

Experimental Protocols

Protocol: Radioligand Receptor Binding Assay for SERT Affinity

This protocol outlines a standard method for determining the inhibitory constant (Ki) of fluvoxamine at the human serotonin transporter (SERT).

Objective: To quantify the binding affinity of fluvoxamine for SERT.

Materials:

-

Biological Sample: Human platelet membranes or membranes from HEK293 cells stably expressing recombinant human SERT.

-

Radioligand: [³H]Citalopram or [³H]Paroxetine (a high-affinity SERT ligand).

-

Test Compound: this compound, dissolved and serially diluted.

-

Non-specific Binding Control: A high concentration of a known potent SERT inhibitor (e.g., 10 µM paroxetine).

-

Assay Buffer: Tris-HCl buffer with NaCl and KCl.

-

Equipment: Scintillation counter, glass fiber filters, cell harvester.

Methodology:

-

Preparation: Thaw cell membrane preparations on ice. Prepare serial dilutions of fluvoxamine.

-

Incubation: In test tubes, combine the assay buffer, a fixed concentration of the radioligand, the cell membrane preparation, and varying concentrations of fluvoxamine (or buffer for total binding, or non-specific control).

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percentage of specific binding against the logarithm of fluvoxamine concentration.

-

Determine the IC₅₀ value (the concentration of fluvoxamine that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: In Vivo Microdialysis for Extracellular Serotonin

This protocol describes the use of in vivo microdialysis to measure changes in extracellular serotonin levels in the rat brain following systemic administration of fluvoxamine.[15][16]

Objective: To assess the in vivo effect of fluvoxamine on synaptic serotonin concentration.

Materials:

-

Subjects: Adult male Sprague-Dawley rats.

-

Equipment: Stereotaxic apparatus, microdialysis probes (with appropriate molecular weight cut-off), infusion pump, fraction collector, HPLC system with electrochemical detection (HPLC-ECD).

-

Chemicals: this compound, artificial cerebrospinal fluid (aCSF), anesthesia agents.

Methodology:

-

Surgery: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting a specific brain region (e.g., medial prefrontal cortex or dorsal raphe nucleus).[15][17] Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region of the awake, freely moving animal.

-

Perfusion & Baseline: Continuously perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[17] After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin levels.

-

Drug Administration: Administer fluvoxamine systemically (e.g., via intraperitoneal injection) at the desired dose.[15]

-

Post-Drug Sampling: Continue collecting dialysate samples at the same regular intervals for several hours post-administration.

-

Sample Analysis: Analyze the concentration of serotonin in the dialysate samples using HPLC-ECD, which provides high sensitivity for monoamine detection.

-

Data Analysis:

-

Quantify the serotonin concentration in each sample.

-

Express the post-drug concentrations as a percentage of the average baseline concentration.

-

Plot the mean percentage change in extracellular serotonin over time to visualize the drug's effect.

-

Clinical Trial Design: A Representative Model

The efficacy of fluvoxamine for its approved indications was established through rigorous clinical trials. A typical protocol for an OCD trial is outlined below.

Objective: To determine the safety and efficacy of fluvoxamine compared to placebo in adult outpatients with OCD.

Design: 12-week, multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[18]

Participant Population:

-

Adult outpatients (18-65 years) meeting DSM-IV criteria for OCD.

-

Minimum baseline severity score on the Yale-Brown Obsessive Compulsive Scale (YBOCS), e.g., >20.

-

Exclusion criteria: Comorbid psychiatric disorders (e.g., psychosis, bipolar disorder), substance use disorders, significant medical conditions, prior non-response to adequate SSRI trials.

Methodology:

-

Screening & Washout: Potential participants are screened against inclusion/exclusion criteria. Eligible patients undergo a washout period for any prohibited psychotropic medications.

-

Randomization: Patients are randomly assigned in a 1:1 ratio to receive either fluvoxamine or a matching placebo.[18]

-

Dosing & Titration:

-

Assessments:

-

Primary Efficacy Measure: Change from baseline to week 12 in the total YBOCS score.[18]

-

Secondary Efficacy Measures: Clinical Global Impressions-Severity (CGI-S) and -Improvement (CGI-I) scales; responder analysis (e.g., percentage of patients with ≥35% reduction in YBOCS score).[18]

-

Safety & Tolerability: Monitored through adverse event reporting, vital signs, and laboratory tests at regular intervals.

-

-

Statistical Analysis: The primary analysis is an intent-to-treat (ITT) analysis of the change in YBOCS score, typically using a mixed-effects model for repeated measures (MMRM) to handle missing data.

Conclusion

This compound is a selective serotonin reuptake inhibitor with a well-defined and unique pharmacological profile. Its high selectivity for the serotonin transporter, coupled with its potent agonism at the sigma-1 receptor, distinguishes it from other agents in its class and provides a basis for its therapeutic efficacy. The pharmacokinetic properties are well-documented, highlighting its extensive hepatic metabolism and potential for drug-drug interactions via CYP450 inhibition. The methodologies outlined herein, from in vitro binding assays to in vivo microdialysis and controlled clinical trials, represent the standard protocols that have been instrumental in characterizing and validating the clinical use of this important medication. This technical guide serves as a consolidated resource for professionals engaged in neuropsychopharmacology research and drug development.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound [glowm.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Fluvoxamine - Wikipedia [en.wikipedia.org]

- 7. Can the Sigma-1 Receptor Agonist Fluvoxamine Prevent Schizophrenia? | Bentham Science [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. Sigma-1 Receptor Activation by Fluvoxamine Ameliorates ER Stress, Synaptic Dysfunction and Behavioral Deficits in a Ketamine Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Overview of the pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.hres.ca [pdf.hres.ca]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Fluvoxamine preferentially increases extracellular 5-hydroxytryptamine in the raphe nuclei: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetic–pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A double-blind, placebo-controlled study of the efficacy and safety of controlled-release fluvoxamine in patients with obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical Synthesis and Purification of Fluvoxamine Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvoxamine Maleate is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of obsessive-compulsive disorder (OCD), major depressive disorder, and various anxiety disorders.[1] Its efficacy and safety are intrinsically linked to the purity of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the prevalent chemical synthesis routes and purification strategies for producing high-purity this compound. It includes detailed experimental protocols, comparative data tables, and process visualizations to aid researchers and professionals in the development and optimization of manufacturing processes for this critical drug substance.

Introduction to this compound

This compound is the maleate salt of the compound (E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one O-(2-aminoethyl)oxime. As an SSRI, it functions by selectively inhibiting the reuptake of serotonin in the brain, thereby increasing the levels of this neurotransmitter in the synaptic cleft.[1] The synthesis of Fluvoxamine was first disclosed in U.S. Patent 4,085,225.[2][3] Over the years, numerous process improvements have been developed to enhance yield, purity, and industrial scalability while minimizing environmental impact.

Chemical Synthesis of this compound

The most common synthetic pathway to this compound is a multi-step process that begins with 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one. The general scheme involves the formation of an oxime intermediate, followed by an alkylation reaction to introduce the aminoethyl group, and concludes with the formation of the maleate salt.

Overall Synthesis Pathway

The synthesis can be broadly categorized into three main stages:

-

Oximation: Conversion of the starting ketone to its corresponding oxime.

-

Alkylation: Attachment of the O-(2-aminoethyl) side chain to the oxime.

-

Salt Formation: Reaction of the resulting Fluvoxamine free base with maleic acid.

Detailed Experimental Protocols

The following protocols are synthesized from various patented and published methods to provide illustrative examples of the synthesis process.

This stage involves the reaction of 5-methoxy-1-(4-trifluoromethylphenyl) pentan-1-one with hydroxylamine hydrochloride.[2]

-

Reaction Setup: To a stirred solution of 5-methoxy-1-(4-trifluoromethylphenyl) pentan-1-one (150 g) in an organic solvent such as ethanol, add hydroxylamine hydrochloride.

-

Base Addition: Add a base, such as sodium carbonate granules, to the mixture. The use of a mild base like sodium carbonate is preferred in some improved processes to avoid harsh reaction conditions.[2]

-

Reaction Conditions: Heat the reaction mixture to a temperature of 45-50°C and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Work-up: After completion, cool the mixture, and quench with water. The product, (1E)-N-hydroxy-5-methoxy-1-(4-trifluoromethylphenyl)pentan-1-imine, can be extracted with a suitable organic solvent. The organic layer is then washed and concentrated to yield the oxime intermediate.

This key alkylation step attaches the aminoethyl side chain. Various solvent and base systems have been employed to optimize this reaction.

-

Reaction Setup: Dissolve the Fluvoxamine Oxime intermediate from Stage 1 in a suitable solvent system. Options include:

-

Reagent Addition: Add 2-chloroethylamine hydrochloride to the reaction mixture. The reaction is typically conducted at a controlled temperature, for instance, 30-35°C or 40-45°C.[4][5]

-

Reaction and Work-up: Stir the mixture for 1-2 hours until completion.[3] Quench the reaction with water. If using a toluene-based system, the organic layer containing the Fluvoxamine free base is separated. The organic layer is then washed extensively with water to remove the base and other water-soluble impurities.[4][6]

The final step involves the conversion of the free base into its stable and pharmaceutically acceptable maleate salt.

-

Salt Formation: To the organic layer (e.g., toluene) containing the Fluvoxamine free base, add a solution of maleic acid dissolved in water.[4]

-

Crystallization: Stir the mixture at room temperature (25-30°C) for 2-3 hours.[3] The this compound salt will precipitate out of the solution.

-

Isolation: Cool the mixture to 0-5°C to maximize crystallization.[3] Filter the solid product, wash with a small amount of cold toluene and then a non-polar solvent like hexane to remove residual impurities.[5]

-

Drying: Dry the resulting crude this compound under vacuum at a controlled temperature (e.g., 50-55°C) to a constant weight.[4]

Purification of this compound

Achieving high purity (>99.5%) is critical for an API. For this compound, the primary purification method is recrystallization. The choice of solvent and technique is crucial for effectively removing process-related impurities and potential degradation products.

Recrystallization from Water

Recrystallization from water is a green and effective method for purifying crude this compound.[4]

-

Dissolution: Dissolve the crude this compound in purified water (e.g., 3 volumes) at an elevated temperature (50-55°C) to obtain a clear solution.[4]

-

Cooling & Crystallization: Gradually cool the solution to 5-8°C and stir for an additional 2 hours to facilitate complete crystallization.[4]

-

Isolation and Drying: Filter the purified crystals, wash with chilled water (5°C), and suck dry.[4] Finally, dry the product at 50-55°C to a constant weight.[4] This method is effective at removing impurities like Impurity F and G.[2]

Purification via Tartrate Salt Intermediate

An alternative high-purity strategy involves converting the crude Fluvoxamine free base into an intermediate tartrate salt, which is then purified and converted back to the free base before forming the final maleate salt.[7]

-

Tartrate Formation: React the crude Fluvoxamine free base with tartaric acid (e.g., L-(+)-tartaric acid) in a water-miscible organic solvent like acetone.[8]

-

Isolation: Isolate the precipitated Fluvoxamine Tartrate salt by filtration.

-

Conversion to Free Base: Treat the tartrate salt with an aqueous base (e.g., sodium hydroxide) in the presence of a water-immiscible organic solvent like ethyl acetate.[8]

-

Extraction: Separate the organic layer containing the purified Fluvoxamine free base.

-

Final Salt Formation: Concentrate the organic layer and react the purified base with maleic acid in water to yield high-purity this compound, which can be isolated by filtration.[7]

Data Presentation: Comparative Analysis

The choice of synthetic and purification methods significantly impacts the final yield and purity of this compound. The table below summarizes quantitative data reported in various patents.

| Method Reference | Key Process Steps | Yield | Purity (HPLC) |

| Comparative Example 2[7] | Direct maleate salt formation from crude free base in water. | 92.4% | 94.7% |

| Invention Example[7] | Purification via tartrate salt, then maleate salt formation. | 95.0% | 99.9% |

| U.S. Patent 4,085,225[7] | Recrystallization from acetonitrile. | Not specified | ~97.3% |

| ZCL Chemicals US2016/168080[5] | DMSO/water solvent system, crude product washed with hexane. | ~85% (calculated) | >98.5% |

Impurity Management

Controlling impurities is a critical aspect of API manufacturing. Impurities can arise from starting materials, intermediates, by-products, or degradation.[9] Common process-related impurities in Fluvoxamine synthesis include unreacted starting materials and by-products from side reactions. Regulatory bodies like the European Pharmacopoeia (EP) list several potential impurities (e.g., Impurity A, D, F, G) that must be monitored and controlled within specified limits.[2][9] The purification methods described, particularly the recrystallization from water and the intermediate tartrate salt formation, are designed to effectively reduce these impurities to acceptable levels.[2][10]

Conclusion

The synthesis and purification of this compound have evolved from early methods to more refined, industrially scalable, and environmentally friendly processes. Key advancements include the optimization of solvent systems for the alkylation step and the development of highly effective purification protocols, such as aqueous recrystallization and intermediate salt formation. These improved methods consistently deliver this compound with high yield and purity exceeding 99.9%, meeting the stringent requirements for pharmaceutical use. This guide provides a foundational understanding of these critical processes, offering valuable insights for professionals engaged in the research, development, and manufacturing of this compound.

References

- 1. sid.ir [sid.ir]

- 2. data.epo.org [data.epo.org]

- 3. US9783492B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. US6433225B1 - Process for the preparation of fluvoxazmine maleate - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Drug Patents International: Process for the preparation of fluvoxazmine maleate US 6433225 B1 [drugpatentsint.blogspot.com]

- 7. CN104703967B - Refining method of fluvoxamine free base and preparation method of high-purity this compound using same - Google Patents [patents.google.com]

- 8. WO2014035107A1 - Method for purifying fluvoxamine free base and method for preparing highly pure this compound using same - Google Patents [patents.google.com]

- 9. Blog Details [chemicea.com]

- 10. CN116947691A - Preparation method of this compound - Google Patents [patents.google.com]

Fluvoxamine Maleate: A Technical Whitepaper on its Achiral Nature and Biological Activity

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This document provides an in-depth technical analysis of the biological activity of Fluvoxamine Maleate. A critical clarification is addressed from the outset: Fluvoxamine is an achiral molecule and, contrary to common assumptions for many pharmaceuticals, does not possess enantiomers. Therefore, its biological effects are not subject to enantiomer-specific variations. This guide details the unified pharmacological action of fluvoxamine, focusing on its high-affinity interactions with the Serotonin Transporter (SERT) and the Sigma-1 Receptor (S1R). We present quantitative binding data, detailed experimental methodologies for assessing its activity, and visual diagrams of the relevant signaling pathways and experimental workflows.

The Achiral Nature of Fluvoxamine

Fluvoxamine is unique among many selective serotonin reuptake inhibitors (SSRIs) as it lacks a chiral center.[1] The molecule's structure contains a C=N double bond in an oxime ether group, which exists as the thermodynamically stable (E)-isomer. This geometric isomerism does not create non-superimposable mirror images, which is the definition of enantiomers. Therefore, the confounding issue of stereoisomerism, where different enantiomers of a drug can have distinct pharmacological and toxicological profiles, does not apply to fluvoxamine.[2] All commercially available fluvoxamine is a single, achiral chemical entity.

Pharmacodynamics: Dual Target Engagement

The therapeutic effects of fluvoxamine are primarily attributed to its potent and selective inhibition of the serotonin transporter (SERT) and its high-affinity agonism at the Sigma-1 Receptor (S1R).[3][4] It has negligible affinity for other neurotransmitter receptors, such as adrenergic, muscarinic, dopamine D2, or histamine H1 receptors, which contributes to its favorable side-effect profile compared to older antidepressants.[4][5]

Serotonin Transporter (SERT) Inhibition

Fluvoxamine is a powerful and selective inhibitor of serotonin reuptake in presynaptic neurons.[6] By blocking SERT, fluvoxamine increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[4][5] This action is believed to be the primary mechanism behind its antidepressant and anxiolytic effects.[5][7]

Sigma-1 Receptor (S1R) Agonism

Among SSRIs, fluvoxamine possesses the highest affinity for the S1R, acting as a potent agonist.[3][8] The S1R is an intracellular chaperone protein located at the endoplasmic reticulum, involved in regulating cellular stress responses, neuroplasticity, and inflammation.[4][9] Fluvoxamine's agonism at S1R may contribute significantly to its anxiolytic properties and offer therapeutic potential in managing cognitive symptoms of depression and neuroinflammatory conditions.[3][4][10]

Quantitative Biological Data

The following table summarizes the key quantitative parameters of fluvoxamine's interaction with its primary molecular targets.

| Target | Parameter | Value (nM) | Species | Comments |

| Serotonin Transporter (SERT) | K_i | ~1-5 | Human | High-affinity binding indicates potent reuptake inhibition. |

| Sigma-1 Receptor (S1R) | K_i | 36 | Human | Highest affinity for S1R among all SSRIs.[11][12] Acts as an agonist.[8] |

| Norepinephrine Transporter (NET) | K_i | >1000 | Human | ~100-fold more selective for SERT over NET.[3] |

| Dopamine Transporter (DAT) | K_i | >1000 | Human | Negligible affinity.[3] |

Note: K_i (inhibition constant) values are compiled from multiple sources and represent approximate affinities. Exact values may vary based on experimental conditions.

Experimental Protocols & Workflows

Workflow for Assessing Biological Activity

The general workflow for characterizing the biological activity of a compound like fluvoxamine involves sequential in vitro assays to determine binding affinity and functional potency at its targets.

Caption: General workflow for in vitro characterization of fluvoxamine.

Protocol: Radioligand Binding Assay for SERT/S1R Affinity

This protocol outlines the steps to determine the binding affinity (K_i) of fluvoxamine for the Serotonin Transporter (SERT) and Sigma-1 Receptor (S1R) through competitive displacement of a radiolabeled ligand.

Objective: To quantify the affinity of fluvoxamine by measuring its ability to compete with a known high-affinity radioligand for binding to the target receptor.

Materials:

-

Receptor Source: Membrane preparations from cells expressing human SERT or S1R.

-

Radioligand:

-

For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55.

-

For S1R: [³H]-(+)-Pentazocine or [¹¹C]SA4503.[11]

-

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration of a known non-radioactive ligand (e.g., unlabeled citalopram for SERT).

-

Incubation Buffer: Assay-specific buffer (e.g., Tris-HCl).

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter: To measure radioactivity.

Methodology:

-

Preparation: Thaw membrane preparations on ice. Prepare serial dilutions of fluvoxamine and control compounds in the incubation buffer.

-

Incubation: In a 96-well plate, combine the membrane preparation, the radioligand (at a concentration near its K_d), and either buffer (for total binding), the non-specific control, or a concentration of fluvoxamine.

-

Equilibration: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.[13][14] This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of fluvoxamine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of fluvoxamine that displaces 50% of the radioligand).

-

Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Synaptosomal Serotonin [³H]-5-HT Reuptake Assay

This functional assay measures fluvoxamine's potency in inhibiting the reuptake of serotonin into nerve terminals.

Objective: To determine the IC₅₀ value of fluvoxamine for the functional inhibition of SERT.

Materials:

-

Synaptosomes: Prepared from rat or mouse brain tissue (e.g., cortex or striatum), which are rich in nerve terminals containing SERT.

-

Radiolabeled Serotonin: [³H]-5-Hydroxytryptamine ([³H]-5-HT).

-

Test Compound: this compound, serially diluted.

-

Control Inhibitor: A known potent SERT inhibitor (e.g., citalopram).

-

Krebs-Ringer Bicarbonate Buffer: Or similar physiological buffer.

-

Filtration and Scintillation Counting equipment.

Methodology:

-

Preparation: Prepare fresh synaptosomes from brain tissue. Prepare serial dilutions of fluvoxamine.

-

Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of fluvoxamine or control vehicle for 10-15 minutes at 37°C.

-

Initiation of Uptake: Add a fixed concentration of [³H]-5-HT to each tube to initiate the uptake reaction.

-

Uptake Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for active transport of [³H]-5-HT into the synaptosomes.

-

Termination: Stop the uptake process by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. This traps the synaptosomes containing internalized [³H]-5-HT.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of fluvoxamine that inhibits 50% of the specific [³H]-5-HT uptake (IC₅₀) by plotting the inhibition percentage against the log of the drug concentration.

Signaling Pathways

SERT Inhibition Pathway

The primary mechanism of fluvoxamine is direct, competitive inhibition of the serotonin transporter. This is a physical blockade rather than a complex intracellular signaling cascade. The downstream effects, however, are profound, leading to adaptive changes in the serotonergic system over time.

References

- 1. psychiatrist.com [psychiatrist.com]

- 2. Overview of the pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluvoxamine - Wikipedia [en.wikipedia.org]

- 4. Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. fluvoxamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Sigma-1 Receptor Activation by Fluvoxamine Ameliorates ER Stress, Synaptic Dysfunction and Behavioral Deficits in a Ketamine Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. psychiatrictimes.com [psychiatrictimes.com]

- 11. High occupancy of sigma-1 receptors in the human brain after single oral administration of fluvoxamine: a positron emission tomography study using [11C]SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

The Preclinical Pharmacological Profile of Fluvoxamine Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvoxamine maleate is a well-established selective serotonin reuptake inhibitor (SSRI) primarily indicated for the treatment of obsessive-compulsive disorder (OCD) and depression.[1][2] Its therapeutic effects are rooted in a distinct pharmacological profile characterized by high-affinity, selective inhibition of the serotonin transporter (SERT) and a unique, potent agonism at the sigma-1 receptor (S1R).[3][4] This technical guide provides an in-depth overview of the preclinical pharmacology of fluvoxamine, summarizing key in vitro and in vivo data from animal models. It includes detailed experimental protocols and visual representations of its mechanisms and workflows to support further research and development.

Pharmacodynamics

The pharmacodynamic profile of fluvoxamine is defined by its dual action on the serotonergic system and the sigma-1 receptor, coupled with a notable lack of affinity for other neurotransmitter receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants.[5][6]

Primary Mechanism of Action: Selective Serotonin Reuptake Inhibition

Fluvoxamine's principal mechanism is the potent and selective inhibition of the presynaptic serotonin transporter (SERT).[3][7] This action blocks the reabsorption of serotonin (5-HT) from the synaptic cleft, leading to an increased concentration and prolonged availability of the neurotransmitter to act on postsynaptic receptors.[3][8] This enhancement of serotonergic neurotransmission is believed to be the primary driver of its therapeutic efficacy in mood and anxiety disorders.[3] Preclinical studies in rat brain synaptosomes have demonstrated its high potency for SERT.[8]

dot

Caption: Mechanism of Fluvoxamine at the Serotonergic Synapse.

Secondary Mechanism of Action: Sigma-1 Receptor Agonism

Fluvoxamine is a potent agonist at the sigma-1 receptor (S1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[4][9] It possesses the highest affinity for S1R among all SSRIs.[7][10] This interaction is not a secondary, minor effect; evidence suggests it contributes significantly to fluvoxamine's anxiolytic and cognitive-enhancing properties.[3] S1R activation modulates several cellular processes, including calcium signaling, neurosteroid production, and neuronal plasticity, and may underlie some of fluvoxamine's neuroprotective and anti-inflammatory effects observed in preclinical models.[4][9][11]

dot

Caption: Fluvoxamine's Interaction with the Sigma-1 Receptor.

Receptor and Transporter Binding Profile

A key feature of fluvoxamine's preclinical profile is its high selectivity. In vitro binding and uptake inhibition assays confirm its potent affinity for SERT, with significantly lower affinity for the norepinephrine transporter (NET) and dopamine transporter (DAT).[3][8] Furthermore, it shows negligible affinity for a wide range of other receptors, including adrenergic, cholinergic (muscarinic), dopaminergic, and histaminergic receptors, which are often associated with the undesirable side effects of other antidepressant classes like tricyclic antidepressants (TCAs).[3][7]

| Target | Species | Assay Type | Value (Ki/IC50, nM) | Reference(s) |

| Serotonin Transporter (SERT) | Rat | Uptake Inhibition | 4.0 (IC50) | [8] |

| Sigma-1 Receptor (S1R) | Rat | Receptor Binding | 36 (Ki) | [4][7] |

| Norepinephrine Transporter (NET) | Rat | Uptake Inhibition | >1000 (IC50) | [8] |

| Dopamine Transporter (DAT) | Rat | Uptake Inhibition | >1000 (IC50) | [8] |

| Other Receptors | Rat | Receptor Binding | No significant affinity | [3][7][8] |

Preclinical Efficacy in Animal Models

Fluvoxamine has demonstrated efficacy across a range of validated animal models of depression, anxiety, and obsessive-compulsive disorder.

-

Depression: In the Differential-Reinforcement-of-Low-Rate 72-second (DRL 72-s) schedule, a test with high predictive validity for antidepressant activity, fluvoxamine shows a profile similar to classic antidepressants like imipramine, increasing the rate of reinforcement.[12][13] In the mouse forced swim test, fluvoxamine has been shown to decrease latency to immobility at higher doses.[14]

-

Anxiety: The anxiolytic properties of fluvoxamine have been demonstrated in several rodent models, including the ultrasonic rat pup vocalization test and schedule-induced polydipsia.[10] Its effects are clearly distinguishable from those of benzodiazepines.[12]

-

Obsessive-Compulsive Disorder (OCD): In the marble-burying test, a common screening model for anti-compulsive drugs, fluvoxamine dose-dependently reduces the number of marbles buried by mice, indicating an attenuation of compulsive-like behavior.

Pharmacokinetics

Preclinical pharmacokinetic studies in various animal species have established the absorption, distribution, metabolism, and elimination (ADME) profile of fluvoxamine.

Absorption and Distribution

Fluvoxamine is completely absorbed after oral administration in rats and dogs.[5][6] Animal studies report plasma protein binding at approximately 77%. It effectively crosses the blood-brain barrier, achieving significant concentrations in the brain. One study in rats found that brain concentrations were approximately five times higher than corresponding plasma concentrations.

Metabolism and Elimination

The metabolism of fluvoxamine is extensive, primarily occurring in the liver via oxidative demethylation and deamination.[7] The metabolic pathways are broadly similar across preclinical species, including the rat, dog, hamster, mouse, and rabbit.[5][6] The resulting metabolites are pharmacologically inactive with respect to monoamine uptake.[5][6]

| Parameter | Species | Value | Reference(s) |

| Absorption | Rat, Dog | Complete | [5][6] |

| Plasma Protein Binding | Animal | ~77% | |

| Clearance (CL) | Rat | 25.1 mL/min | |

| Volume of Distribution (V1) | Rat | 256 mL | |

| Brain:Plasma Concentration Ratio | Rat | ~5:1 | |

| Primary Metabolism Route | Multiple | Oxidative Demethylation & Deamination | [7] |

Experimental Protocols

Serotonin Reuptake Inhibition Assay (in vitro)

This assay quantifies the ability of a compound to inhibit the uptake of serotonin into nerve terminals.

-

Preparation of Synaptosomes: Brain tissue (e.g., cortex or striatum) is harvested from rodents (rats/mice). The tissue is homogenized in a buffered sucrose solution and centrifuged at low speed to remove nuclei and debris. The supernatant is then subjected to high-speed centrifugation to pellet the synaptosomes (resealed nerve terminals), which are then resuspended in an appropriate assay buffer.

-

Uptake Assay: Synaptosomes are pre-incubated at 37°C with various concentrations of fluvoxamine or vehicle.

-

Initiation of Uptake: Radiolabeled serotonin (e.g., [³H]5-HT) is added to the mixture to initiate uptake.

-

Termination of Uptake: After a short incubation period (typically a few minutes), the uptake is terminated by rapid filtration through glass fiber filters. The filters trap the synaptosomes containing the internalized [³H]5-HT. Unbound radioactivity is washed away with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of fluvoxamine that inhibits 50% of the specific [³H]5-HT uptake (IC50) is calculated by comparing the results from drug-treated samples to vehicle controls.

Forced Swim Test (Mouse)

This test is a widely used behavioral model to screen for antidepressant-like activity.

-

Apparatus: A transparent cylinder (e.g., 25 cm height, 20 cm diameter) is filled with water (23-25°C) to a depth (e.g., 15 cm) where the mouse cannot touch the bottom or escape.[14]

-

Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the test.

-

Drug Administration: Fluvoxamine or vehicle is administered (e.g., intraperitoneally) 30-60 minutes prior to the test.[14]

-

Test Procedure: Each mouse is individually placed into the water-filled cylinder for a 6-minute session. The session is typically recorded by a video camera for later analysis.[14]

-

Behavioral Scoring: An observer, blind to the treatment conditions, scores the behavior, typically during the last 4 minutes of the 6-minute test. The key behavior measured is immobility , defined as the cessation of active, escape-oriented behaviors (e.g., climbing, swimming) and remaining floating with only minimal movements necessary to keep the head above water.[14]

-

Data Analysis: The total duration of immobility is calculated. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.

dot

Caption: Experimental Workflow for the Mouse Forced Swim Test.

Differential-Reinforcement-of-Low-Rate 72-s (DRL 72-s) Schedule

This operant conditioning model assesses a drug's effect on impulsivity and patience, and is highly selective for non-stimulant antidepressants.[12][14]

-

Apparatus: A standard operant conditioning chamber equipped with a response lever and a mechanism for delivering a reward (e.g., a food pellet or water).

-

Training: Rats are first trained to press the lever to receive a reward. Once this behavior is established, the DRL 72-s schedule is introduced. Under this schedule, a lever press is only reinforced if it occurs at least 72 seconds after the previous lever press.[5][14] Responses that occur before the 72-second interval has elapsed (premature responses) reset the timer but are not rewarded.

-

Testing: Once animals achieve a stable baseline performance, drug testing begins. Fluvoxamine or vehicle is administered before the test session.

-

Data Collection: The primary variables recorded are the total number of responses (lever presses) and the total number of reinforcements earned during a session.

-

Data Analysis: Antidepressants characteristically decrease the total number of responses while simultaneously increasing the number of reinforcements earned, thereby improving response efficiency.[12][14] This shift reflects an improved ability to withhold responding, a key indicator of the drug's therapeutic potential.

Conclusion

The preclinical pharmacological profile of this compound is distinguished by its potent and selective inhibition of the serotonin transporter and its high-affinity agonism at the sigma-1 receptor. This dual mechanism of action, combined with a lack of affinity for other neuroreceptors, provides a strong basis for its therapeutic efficacy and tolerability. Data from a range of in vitro assays and in vivo behavioral models in animals consistently support its antidepressant, anxiolytic, and anti-compulsive properties. The detailed methodologies and data presented in this guide serve as a comprehensive resource for scientists engaged in the ongoing research and development of serotonergic and sigma-1-targeted therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Review of the animal pharmacology and pharmacokinetics of fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acute treatment with fluvoxamine elevates rat brain serotonin synthesis in some terminal regions: An autoradiographic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. psychogenics.com [psychogenics.com]

- 9. Preclinical evidence on the psychotropic profile of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential-reinforcement-of-low-rate 72-second schedule: selective effects of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. psychiatrist.com [psychiatrist.com]

- 13. ClinPGx [clinpgx.org]

- 14. ClinPGx [clinpgx.org]

Investigating the role of Fluvoxamine Maleate in neuroprotection

Fluvoxamine Maleate: A Multifaceted Agent for Neuroprotection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This compound, a selective serotonin reuptake inhibitor (SSRI), has garnered significant attention for its neuroprotective properties, which extend beyond its primary antidepressant and anxiolytic functions. Emerging evidence strongly indicates that fluvoxamine's high affinity for the sigma-1 receptor (S1R) is central to its ability to counteract various pathological processes underlying neurodegenerative and neurological disorders. This technical guide synthesizes the current understanding of fluvoxamine's role in neuroprotection, detailing its molecular mechanisms, summarizing key quantitative findings from preclinical studies, and outlining the experimental protocols used to elucidate these effects. The primary mechanisms discussed include the mitigation of endoplasmic reticulum (ER) stress, modulation of neuroinflammation, reduction of oxidative stress, and promotion of neurotrophic factor signaling. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.

Core Mechanism of Action: Sigma-1 Receptor Agonism

While classified as an SSRI, fluvoxamine is distinguished by its potent agonist activity at the sigma-1 receptor (S1R), an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1][2][3] This interaction is considered the cornerstone of its neuroprotective effects, initiating a cascade of downstream cellular events independent of its impact on serotonin reuptake.[4][5]

Under normal conditions, S1R is bound to another chaperone, the binding immunoglobulin protein (BiP).[1] Upon binding with an agonist like fluvoxamine, S1R dissociates from BiP, allowing it to modulate crucial cellular functions, including calcium homeostasis, protein folding, and cellular stress responses.[1][6] This activation confers neuroprotection through several interconnected pathways.

Key Neuroprotective Effects and Supporting Data

Fluvoxamine's activation of S1R translates into several measurable neuroprotective outcomes.

Alleviation of Endoplasmic Reticulum (ER) Stress

ER stress, a state of unfolded protein accumulation, is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[7] Fluvoxamine's upregulation of S1R suppresses apoptosis caused by ER stress, representing a key neuroprotective function.[7][8] Studies show it prevents neuronal cell death resulting from ER stress through the induction of S1R.[7] In a ketamine-induced schizophrenia model, fluvoxamine treatment significantly mitigated the activation of ER stress markers.[1]

Table 1: Effect of Fluvoxamine on ER Stress Markers in a Rat Model of Schizophrenia

| Biomarker | Ketamine-Induced Change | Change with Fluvoxamine (30 mg/kg) | Reference |

|---|---|---|---|

| IRE-1 | Increased | 64% decrease vs. Ketamine group | [1] |

| PERK | Increased | 50% decrease vs. Ketamine group | [1] |

| ATF-6 | Increased | 65% decrease vs. Ketamine group |[1] |

Modulation of Neuroinflammation

Chronic neuroinflammation is a hallmark of many CNS disorders. Fluvoxamine exhibits potent anti-inflammatory properties by inhibiting microglial activation and shifting the cytokine balance from a pro-inflammatory to an anti-inflammatory state.[9][10] In a Parkinsonian rat model, fluvoxamine treatment down-regulated pro-inflammatory cytokines while up-regulating anti-inflammatory ones in the striatum.[11] It also promotes the transformation of microglia/macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[9]

Table 2: Fluvoxamine's Effect on Inflammatory Cytokine mRNA Levels

| Cytokine | Effect of Fluvoxamine Treatment | Disease Model | Reference |

|---|---|---|---|

| IL-1β | Down-regulated | Parkinson's Disease (Rat) | [11] |

| IL-6 | Down-regulated | Parkinson's Disease (Rat) | [11] |

| TNF-α | Down-regulated | Parkinson's Disease (Rat) | [11] |

| IL-10 | Up-regulated | Parkinson's Disease (Rat) | [11] |

| TGF-β | Up-regulated | Parkinson's Disease (Rat) | [11] |

| IFN-γ | Decreased (serum) | EAE (MS Model, Rat) |

| IL-4 | Increased (serum) | EAE (MS Model, Rat) | |

Reduction of Amyloid-Beta (Aβ) Pathology

In the context of Alzheimer's disease, fluvoxamine has been shown to interfere with the production and deposition of amyloid-beta (Aβ) peptides.[12][13] In a cell line expressing amyloid precursor protein (AβPP), fluvoxamine reduced Aβ production in a dose-dependent manner via S1R activation.[14] This was supported by findings in a mouse model of Alzheimer's, where treated mice showed improved cognitive performance.[14] Studies in 5XFAD mice demonstrated that a two-month treatment significantly reduced the Aβ load in the hippocampus.[12]

Table 3: Quantitative Effects of Fluvoxamine on Aβ and Cognition

| Parameter | Experimental Model | Fluvoxamine Concentration/Dose | Observed Effect | Reference |

|---|---|---|---|---|

| Aβ Production | AβPP-expressing cell line | 10 μM | 2-fold decrease | [14] |

| Aβ Aggregation | In vitro assay | High dose | 54% to 76% inhibition | [15] |

| Aβ Load | 5XFAD Mice Hippocampus | Not specified | Significant reduction | [12] |

| Cognition | Alzheimer's Mouse Model | Not specified | Improved novel object recognition |[14] |

Promotion of Neuronal Plasticity and Trophic Factor Signaling

Fluvoxamine promotes neurogenesis and neuronal plasticity, partly through its interaction with neurotrophic factor signaling.[5][16] It has been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, an effect mediated by S1R.[16][17][18] This process involves the stimulation of multiple signaling pathways, including PLC-γ, PI3K, and MAPK.[17][18] Furthermore, studies suggest fluvoxamine treatment can recover Brain-Derived Neurotrophic Factor (BDNF) signaling cascades that are impaired by chronic stress.[19]

Detailed Experimental Protocols

The neuroprotective effects of fluvoxamine have been characterized using a variety of in vivo and in vitro models.

In Vivo Model: Parkinson's Disease with Early Life Stress

This protocol combines early life stress with neurotoxin-induced lesioning to model the complex interplay of factors in Parkinson's disease (PD).[20]

-

Animal Model: Male Sprague-Dawley rats.[21]

-

Stress Induction (Maternal Separation): From postnatal day 2 to 14, pups are separated from their dams for 3 hours daily. This protocol is used to induce a state of chronic stress and depressive-like signs.[11][20]

-

Drug Administration: Following the stress period, rats are treated with fluvoxamine (e.g., daily for 30 days) prior to neurotoxin lesioning.[10][11]

-

Neurotoxin Lesioning (6-OHDA): Adult rats receive a unilateral intracerebral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to induce degeneration of dopaminergic neurons, mimicking a key pathological feature of PD.[20]

-

Behavioral Assessment:

-

Biochemical Analysis:

-

Oxidative Stress: Malondialdehyde (MDA) levels are measured in brain tissue (striatum, prefrontal cortex, hippocampus) as a marker of lipid peroxidation.[20]

-

Inflammation: Cytokine expression (e.g., IL-1β, IL-6, TNF-α, IL-10, TGF-β) is quantified in striatal tissue using real-time PCR.[11]

-

Neurotransmitter Levels: Dopamine levels are measured to assess the extent of neuronal damage and the protective effect of the treatment.[20]

-

In Vitro Model: Neurite Outgrowth Assay

This protocol is used to assess the direct effects of compounds on neuronal differentiation and plasticity.[17][18]

-